Bienvenue dans la boutique en ligne BenchChem!

Acpt-II

mGluR pharmacology stereoisomer comparison competitive antagonist

ACPT-II is the only commercially available ACPT stereoisomer offering broad-spectrum competitive antagonism across mGluR Groups I, II, and III with comparable affinity (KB = 77–115 µM). Unlike its stereoisomer ACPT-I (a group III agonist), ACPT-II produces functional antagonism via ionic hindrance of Venus flytrap module closure. This mechanism is validated by the D309A mutation which converts ACPT-II into a full agonist. Verify stereochemistry before purchase: isomer substitution yields opposite functional effects, compromising experimental reproducibility. Ideal reference standard for mGluR pharmacological fingerprinting per Acher et al. (1997).

Molecular Formula C8H11NO6
Molecular Weight 217.18 g/mol
Cat. No. B063437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcpt-II
Synonyms1-aminocyclopentane-1,3,4-tricarboxylic acid
ACPT acid
ACPT-I
ACPT-II
Molecular FormulaC8H11NO6
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O
InChIInChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8?
InChIKeyFERIKTBTNCSGJS-OBLUMXEWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ACPT-II (CAS 195209-04-2) Product Overview: A Broad-Spectrum mGluR Competitive Antagonist for Glutamatergic Research


ACPT-II (CAS: 195209-04-2) is a competitive antagonist of metabotropic glutamate receptors (mGluRs) belonging to the aminocyclopentanetricarboxylic acid (ACPT) series [1]. Unlike group III-selective agonists such as its stereoisomer ACPT-I, ACPT-II exhibits broad-spectrum antagonist activity across representative members of group I (mGlu1a), group II (mGlu2), and group III (mGlu4a) mGluRs, with KB values of 115 μM, 88 μM, and 77 μM, respectively [1]. The compound binds to the large extracellular Venus flytrap module (VFTM) of mGluRs and prevents its closure through ionic hindrance, a mechanism distinct from orthosteric agonists [2]. This pharmacological profile makes ACPT-II a uniquely valuable tool for discriminating between mGluR subtypes and investigating glutamatergic signaling pathways in neurological research.

Why ACPT-II Cannot Be Replaced by ACPT-I or Other Group III mGluR Ligands: A Structural Pharmacology Distinction


Substituting ACPT-II with its stereoisomer ACPT-I, or with other group III mGluR agonists such as L-AP4, will fundamentally alter experimental outcomes due to a documented functional inversion. The addition of a third carboxylic group at position 4 of the cyclopentane ring in the ACPT series converts pharmacological activity from agonism (ACPT-I) to antagonism (ACPT-II), while simultaneously broadening receptor subtype coverage [1]. Specifically, ACPT-I acts as a potent group III mGluR agonist at mGluR4a (EC₅₀ = 7.2 ± 2.3 μM) with negligible antagonist activity at mGluR1a and mGluR2 (KB > 300 μM) [1]. In contrast, ACPT-II is a general competitive antagonist with comparable affinity across mGluR1a, mGluR2, and mGluR4a (KB = 77–115 μM) [1]. Furthermore, ACPT-II prevents Venus flytrap module closure via ionic hindrance, a structural mechanism validated by molecular modeling and mutational studies that is not shared by orthosteric agonists [2]. Procurement of the incorrect isomer would yield opposite functional effects and different receptor subtype engagement, compromising experimental reproducibility.

ACPT-II Quantitative Differentiation Evidence: Head-to-Head Pharmacological Data Against ACPT-I and Group III mGluR Agonists


ACPT-II vs. ACPT-I: Functional Inversion from Agonist to Broad-Spectrum Antagonist Driven by Stereochemistry

ACPT-II and ACPT-I are stereoisomers within the 1-aminocyclopentane-1,3,4-tricarboxylic acid series, yet their pharmacological activities are functionally inverted. ACPT-I is a potent group III mGluR agonist with an EC₅₀ of 7.2 ± 2.3 μM at mGluR4a, while exhibiting only weak antagonist activity (KB > 300 μM) at mGluR1a and mGluR2 [1]. In contrast, ACPT-II functions as a general competitive antagonist across mGluR1a, mGluR2, and mGluR4a with comparable affinities [1]. The addition of the third carboxylic group at position 4 of the cyclopentane ring and the specific stereochemical configuration of ACPT-II (1R,3R,4S) drive this functional reversal [1].

mGluR pharmacology stereoisomer comparison competitive antagonist structure-activity relationship

ACPT-II vs. ACPT-I: Receptor Subtype Selectivity Profile Divergence Across mGluR Groups I, II, and III

ACPT-II displays broad-spectrum antagonist activity across representative members of all three mGluR groups, whereas ACPT-I is functionally selective for group III mGluRs. ACPT-II exhibits KB values of 115 ± 2 μM (mGluR1a, group I), 88 ± 21 μM (mGluR2, group II), and 77 ± 9 μM (mGluR4a, group III), indicating comparable affinity across groups [1]. In contrast, ACPT-I shows potent agonism at mGluR4a (EC₅₀ = 7.2 ± 2.3 μM) but negligible antagonist activity at mGluR1a and mGluR2 (KB > 300 μM) [1]. ACPT-II also functions as an antagonist at both wild-type and D309E mutant mGluR8 receptors, whereas mutation of Asp-309 to alanine (D309A) converts ACPT-II into an agonist [2].

mGluR subtype selectivity receptor profiling competitive antagonist glutamate receptor pharmacology

ACPT-II vs. L-AP4: Orthosteric Agonist vs. Competitive Antagonist Distinction at mGluR8

At the mGluR8 receptor, ACPT-II acts as a competitive antagonist that prevents Venus flytrap module (VFTM) closure, whereas L-AP4 is an orthosteric agonist that stabilizes the closed VFTM conformation. In cells expressing wild-type mGluR8, 1 mM ACPT-II alone does not stimulate inositol phosphate (IP) production above basal levels, and 3 mM ACPT-II significantly attenuates the IP response elicited by 1.5 μM L-AP4 [1]. Molecular modeling indicates that ACPT-II prevents VFTM closure through ionic hindrance involving Asp-309, a residue critical for receptor activation [1]. Mutation of Asp-309 to alanine (D309A) converts ACPT-II from an antagonist into a full agonist, confirming that ACPT-II's antagonism is mechanistically dependent on this specific residue interaction [1].

mGluR8 pharmacology VFTM binding antagonist mechanism GPCR activation

ACPT-II vs. (+)-(3S,4S)-ACPT-III: Selectivity Window for mGluR4a Antagonism

Within the ACPT stereoisomer series, ACPT-II provides a defined intermediate selectivity window for mGluR4a antagonism compared to other isomers. ACPT-II exhibits a KB of 77 ± 9 μM at mGluR4a, which is approximately 2.9-fold more potent than (−)-(3R,4R)-ACPT-III (KB = 220 μM) [1]. However, (+)-(3S,4S)-ACPT-III is a potent agonist at mGluR4a (EC₅₀ = 8.8 ± 3.2 μM) rather than an antagonist [1]. This rank-order of mGluR4a antagonist potency within the series is: ACPT-II (KB = 77 μM) > (−)-(3R,4R)-ACPT-III (KB = 220 μM), while (+)-(3S,4S)-ACPT-III and ACPT-I are agonists at this receptor [1]. ACPT-II is therefore the preferred antagonist tool among ACPT isomers for experiments requiring mGluR4a blockade with moderate affinity.

mGluR4a antagonist ACPT series comparison stereoisomer selectivity KB affinity ranking

ACPT-II Research Applications: Defined Scenarios Supported by Quantitative Differentiation Evidence


Discriminating mGluR Subtype Contributions Using a Broad-Spectrum Competitive Antagonist

ACPT-II is uniquely suited for experiments requiring simultaneous antagonism of group I, II, and III mGluRs with comparable affinity. With KB values of 115 μM (mGluR1a), 88 μM (mGluR2), and 77 μM (mGluR4a), ACPT-II provides a broad-spectrum blockade profile that cannot be achieved with group III-selective agonists such as ACPT-I (KB > 300 μM at mGluR1a/mGluR2) [1]. This profile enables researchers to parse the collective contribution of multiple mGluR groups to synaptic transmission, plasticity, and excitotoxicity without the confounding factor of differential subtype selectivity.

Investigating mGluR8 Venus Flytrap Module Closure Mechanisms via Ionic Hindrance

ACPT-II serves as a defined mechanistic probe for studying Venus flytrap module (VFTM) closure in mGluR8 activation. Unlike orthosteric agonists such as L-AP4 that stabilize the closed VFTM conformation, ACPT-II prevents closure through ionic hindrance involving the Asp-309 residue [1]. The D309A mutation converts ACPT-II from an antagonist into a full agonist, providing a validated experimental system for structure-function studies of family 3 GPCR activation [1]. This application is not feasible with orthosteric agonists or with group III-selective agonists like ACPT-I.

mGluR4a Antagonist Studies Requiring Defined Affinity Without Off-Target Agonism

For experiments requiring selective antagonism of mGluR4a with a defined moderate affinity (KB = 77 ± 9 μM), ACPT-II offers a distinct advantage over other ACPT isomers. While ACPT-I and (+)-(3S,4S)-ACPT-III are agonists at mGluR4a (EC₅₀ = 7.2 μM and 8.8 μM, respectively), ACPT-II provides pure competitive antagonism [1]. Additionally, ACPT-II exhibits ~2.9-fold higher antagonist affinity compared to (−)-(3R,4R)-ACPT-III (KB = 220 μM) [1]. This positions ACPT-II as the preferred tool for studies isolating the antagonist function at group III mGluRs, particularly when off-target agonism would confound interpretation.

Validating mGluR Subtype Pharmacological Fingerprinting in Novel Receptor Assays

ACPT-II's well-characterized broad-spectrum antagonist profile makes it an ideal reference compound for pharmacological fingerprinting of novel mGluR ligands or receptor variants. With reported KB values for mGluR1a (115 ± 2 μM), mGluR2 (88 ± 21 μM), and mGluR4a (77 ± 9 μM) from the seminal Acher et al. (1997) study, ACPT-II provides a reproducible baseline for calibrating functional assays and validating new screening platforms [1]. Its stereochemical purity and defined activity across mGluR groups support its use as an internal standard in receptor characterization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acpt-II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.